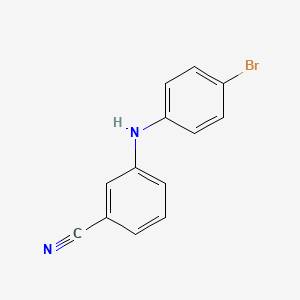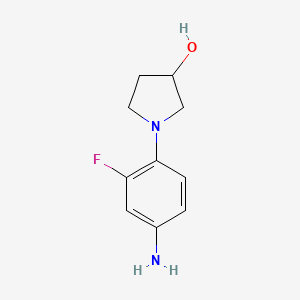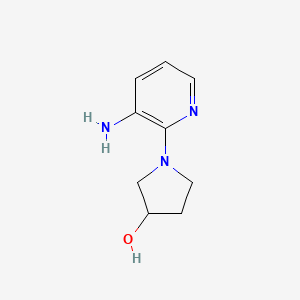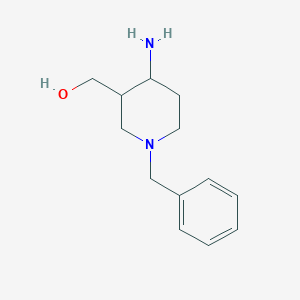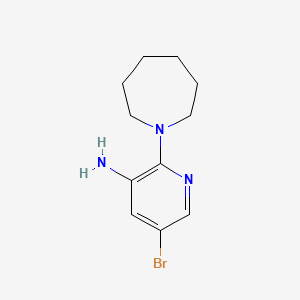
2-(Azepan-1-yl)-5-bromopyridin-3-amine
Vue d'ensemble
Description
The compound “2-(Azepan-1-yl)-5-bromopyridin-3-amine” is a complex organic molecule that contains an azepane ring, a pyridine ring, and an amine group . Azepane is a seven-membered heterocyclic compound with one nitrogen atom . Pyridine is a six-membered ring with one nitrogen atom and is often used as a base in organic synthesis . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds like amines and azo dyes are prevalent in various industries and pose environmental hazards due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving water treatment schemes. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides, offering a promising avenue for the degradation of nitrogen-containing compounds like 2-(Azepan-1-yl)-5-bromopyridin-3-amine under optimized conditions for environmental remediation (Bhat & Gogate, 2021).
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs, including 2-(Azepan-1-yl)-5-bromopyridin-3-amine, exhibit diverse pharmacological properties, making them a focal point in medicinal chemistry. The structural diversity of azepane derivatives contributes to the discovery of therapeutic agents for a range of diseases. Recent developments in azepane-based compounds highlight their application in treating diseases such as cancer, tuberculosis, Alzheimer's, and microbial infections. The ongoing research aims to develop less toxic, cost-effective azepane-containing analogs with high activity, underscoring the pharmaceutical significance of these compounds (Zha et al., 2019).
Biogenic Amines in Food Safety and Quality
Biogenic amines, formed by the decarboxylation of amino acids, are critical in determining the safety and quality of food, especially fish. The presence of amines like histamine, cadaverine, and putrescine is associated with food spoilage and intoxication, impacting human health. Understanding the formation and role of biogenic amines in food, including their contribution to nitrosamine formation, is essential for ensuring food safety and quality. This knowledge is relevant for compounds like 2-(Azepan-1-yl)-5-bromopyridin-3-amine, which may undergo similar biogenic transformations (Bulushi et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(azepan-1-yl)-5-bromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGIVHVGZHLUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-5-bromopyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



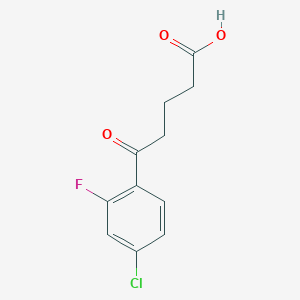
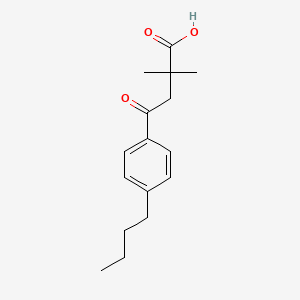

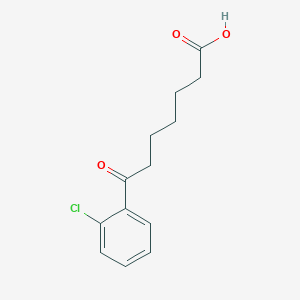

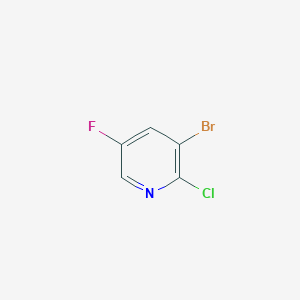
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)
